5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol
Description
5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol is a halogenated phenolic compound featuring a 3,5-dichlorophenyl substituent and a trifluoromethyl group at the meta position of the phenol ring. Its structural uniqueness lies in the combination of electron-withdrawing groups (chlorine and trifluoromethyl), which influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-10-2-8(3-11(15)6-10)7-1-9(13(16,17)18)5-12(19)4-7/h1-6,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYCPFBSQWHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686702 | |
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-83-9 | |
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol typically involves the reaction of 3,5-dichlorophenol with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like copper(I) iodide (CuI). The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenolic compounds with various functional groups.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of dichlorophenyl and trifluoromethyl groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogenated Aromatic Substituents
A. 5-(3,5-Dichlorophenyl)tetrazole Derivatives
- Example: 1-(5-(3,5-Dichlorophenyl)-2H-tetrazol-2-yl)-3,3-dimethylbutan-2-one (Compound 20) Key Differences: Replaces the phenol group with a tetrazole ring, enhancing metabolic stability and altering hydrogen-bonding capacity. Synthesis: Prepared via alkylation of 5-(3,5-dichlorophenyl)tetrazole with bromopinacolone in acetonitrile at 75°C for 3 days . Bioactivity: Demonstrated activity against Trypanosoma brucei due to trypanothione synthetase inhibition, unlike the phenol derivative, which lacks direct evidence of antiparasitic activity .
B. Piperazine-Linked Dichlorophenyl Compounds
- Example: 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10h) Key Differences: Incorporates a piperazine-quinoline scaffold instead of a phenol group, improving solubility and receptor-binding versatility. Synthesis: Requires multi-step purification via normal-phase and amine-phase chromatography (33% yield) .
Substituent Variations: Chlorine vs. Fluorine
A. 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole
- Key Differences : Fluorine substituents reduce steric hindrance and increase electronegativity compared to chlorine, altering binding affinity in enzyme inhibition.
- Structural Data : Crystal structure confirms planar geometry, with fluorine atoms participating in weak C–H···F interactions .
- Implications : Enhanced metabolic stability but reduced lipophilicity compared to dichlorophenyl analogs .
Core Structure Modifications: Phenol vs. Heterocycles
A. Isoxazole Derivatives
- Example: 4-[5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]-2-methylbenzoic acid Key Differences: Isoxazole ring introduces rigidity and additional hydrogen-bonding sites. Applications: Patent data highlight pesticidal and herbicidal activity, unlike the phenol derivative, which lacks explicit pesticidal claims .
B. Pyrazolone Derivatives
- Synthesis: Utilizes ethanol or acetonitrile-based reactions with methylhydrazine, followed by column chromatography .
Data Table: Comparative Analysis of Key Compounds
Critical Analysis of Research Findings
- Bioavailability: The phenol derivative complies with Lipinski’s Rule (MW < 500, ≤5 H-bond donors), suggesting oral bioavailability comparable to tetrazole and pyrazole analogs .
- Electronic Effects : Chlorine’s stronger electron-withdrawing nature vs. fluorine may enhance pesticidal activity in isoxazole derivatives , while fluorine improves metabolic stability in pyrazoles .
- Synthetic Challenges: Phenol derivatives require milder conditions (e.g., ethanol reflux ), whereas tetrazoles and piperazines demand extended heating or chromatography, reducing scalability .
Biological Activity
5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol is a compound of significant interest in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a phenolic structure with both dichlorophenyl and trifluoromethyl substituents. This unique arrangement enhances its chemical stability and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₂F₃O |
| Molecular Weight | 295.09 g/mol |
| Melting Point | 65-68 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that 5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol exhibits significant antimicrobial activity against a variety of pathogens.
- Bacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria. It shows notable effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Fungal Activity : In antifungal assays, it has demonstrated efficacy against common fungal pathogens such as Candida albicans, with MIC values around 20 µg/mL .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the dichloro and trifluoromethyl groups enhances its binding affinity to these targets, potentially leading to:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
- Disruption of Membrane Integrity : The compound could affect membrane permeability, leading to cell lysis.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various phenolic compounds, including 5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol. Results indicated that this compound significantly reduced bacterial load in vitro, supporting its potential use as a disinfectant or preservative .
- Environmental Impact Assessment : Research conducted on the degradation of pharmaceuticals in wastewater highlighted the role of this compound in inhibiting microbial communities responsible for bioremediation processes. Its presence was linked to reduced microbial diversity, indicating potential ecological risks .
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:
- Synthesis Techniques : Various synthetic routes have been explored to improve yield and purity, including nucleophilic substitution reactions .
- Bioactivity Optimization : Modifications to the phenolic structure have been investigated to enhance antimicrobial potency while reducing toxicity to human cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-(3,5-Dichlorophenyl)-3-trifluoromethylphenol, a comparison with structurally similar compounds is beneficial:
| Compound | Antimicrobial Activity | Unique Features |
|---|---|---|
| 3,5-Dichlorophenol | Moderate | Lacks trifluoromethyl group |
| 4-Trifluoromethylphenol | Low | No dichloro substituent |
| 5-(2-Chlorophenyl)-3-trifluoromethylphenol | High | Similar structure but different substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
